2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one is a complex organic compound characterized by its unique structure, which includes a benzylsulfanyl group, a dihydrobenzofuran moiety, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Synthesis of the Dihydrobenzofuran Intermediate: This intermediate is synthesized through the cyclization of an appropriate phenol derivative.
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is introduced via a cyclization reaction involving an appropriate amine and aldehyde.
Coupling of Intermediates: The final step involves coupling the benzylsulfanyl, dihydrobenzofuran, and pyrrolidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the case of anticancer activity, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2S/c23-21(15-25-14-16-4-2-1-3-5-16)22-10-8-19(13-22)17-6-7-20-18(12-17)9-11-24-20/h1-7,12,19H,8-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZCWWKGRBCKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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